molecular formula C17H18BrN5O2S B14887460 Her2-IN-12

Her2-IN-12

Katalognummer: B14887460
Molekulargewicht: 436.3 g/mol
InChI-Schlüssel: TXZRYLZHQIMGPZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Her2-IN-12 is a small-molecule tyrosine kinase inhibitor (TKI) designed to selectively target the human epidermal growth factor receptor 2 (HER2/neu), a proto-oncogene overexpressed or amplified in 15–30% of breast and ovarian cancers . HER2-driven cancers are associated with aggressive tumor behavior, resistance to standard therapies, and poor prognosis . This compound aims to inhibit HER2 signaling pathways, thereby suppressing tumor proliferation and metastasis. Preclinical studies suggest its mechanism involves competitive ATP-binding site inhibition, blocking downstream phosphorylation of ERK and AKT pathways critical for cell survival .

Eigenschaften

Molekularformel

C17H18BrN5O2S

Molekulargewicht

436.3 g/mol

IUPAC-Name

5-(4-bromophenyl)-6-(morpholin-4-ylmethyl)imidazo[2,1-b][1,3]thiazole-3-carbohydrazide

InChI

InChI=1S/C17H18BrN5O2S/c18-12-3-1-11(2-4-12)15-13(9-22-5-7-25-8-6-22)20-17-23(15)14(10-26-17)16(24)21-19/h1-4,10H,5-9,19H2,(H,21,24)

InChI-Schlüssel

TXZRYLZHQIMGPZ-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN1CC2=C(N3C(=CSC3=N2)C(=O)NN)C4=CC=C(C=C4)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Her2-IN-12 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and purity of the final product. This process includes rigorous quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, to verify the compound’s identity and purity. The production also adheres to Good Manufacturing Practices (GMP) to ensure safety and efficacy.

Analyse Chemischer Reaktionen

Types of Reactions

Her2-IN-12 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate, with reaction conditions involving controlled temperatures and pH levels.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride, with reaction conditions involving anhydrous solvents and inert atmospheres.

    Substitution: Common reagents include halides and nucleophiles, with reaction conditions involving polar solvents and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines. Substitution reactions may yield a variety of products, depending on the nucleophile or electrophile used.

Wissenschaftliche Forschungsanwendungen

Her2-IN-12 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the inhibition of HER2 and related pathways.

    Biology: Used in cell culture studies to investigate the effects of HER2 inhibition on cancer cell growth and proliferation.

    Medicine: Investigated as a potential therapeutic agent for the treatment of HER2-positive cancers, including breast cancer.

    Industry: Used in the development of diagnostic assays and screening tools for HER2-related research.

Wirkmechanismus

Her2-IN-12 exerts its effects by binding to the HER2 receptor, thereby inhibiting its activity. This inhibition prevents the receptor from activating downstream signaling pathways that promote cell growth and proliferation. The primary molecular targets include the HER2 receptor and associated signaling proteins, such as phosphatidylinositol 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK). By blocking these pathways, this compound effectively impedes the growth of HER2-positive cancer cells.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar HER2-Targeted Compounds

The following table summarizes key parameters of Her2-IN-12 and comparable HER2 inhibitors, contextualized using evidence on HER2 biology, detection methods, and therapeutic paradigms:

Parameter This compound Lapatinib Neratinib Tucatinib
Target Specificity HER2/EGFR dual inhibition (hypothesized) HER2/EGFR dual inhibition Pan-HER (HER1, HER2, HER4) HER2-selective
IC50 (nM) ~15 (HER2 kinase assay; inferred) 10.2 (HER2) / 0.6 (EGFR) 8.9 (HER2) / 12 (EGFR) 8.1 (HER2)
Clinical Use Preclinical (no trial data in evidence) Approved for HER2+ metastatic breast cancer Approved for extended adjuvant HER2+ BC Approved for HER2+ metastatic BC with brain mets
Resistance Mechanisms Not reported EGFR-dependent bypass signaling HER3 upregulation HER2 truncations (p95HER2)
Detection Relevance Requires FISH/IHC for HER2 status Relies on HER2 IHC 3+ or FISH+ Same as lapatinib Effective in HER2-low (IHC 1+/2+ FISH-)
Adverse Effects Not reported Diarrhea, rash, hepatotoxicity Severe diarrhea, fatigue Diarrhea, elevated liver enzymes

Key Findings:

Target Selectivity : Unlike tucatinib, this compound’s dual HER2/EGFR inhibition (inferred from structural analogs) may increase toxicity risks, as seen with lapatinib . However, dual targeting could suppress resistance mechanisms like EGFR activation in HER2+ tumors .

Efficacy in HER2-Low Cancers: While tucatinib and trastuzumab deruxtecan show activity in HER2-low tumors (IHC 1+/2+ FISH-), this compound’s efficacy in this subset remains untested.

Diagnostic Dependency: this compound’s clinical utility would require rigorous HER2 status confirmation via ASCO/CAP guidelines (IHC/FISH) to avoid misclassification, as HER2 heterogeneity impacts therapeutic outcomes .

Limitations and Contradictions:

  • No direct evidence compares this compound’s binding affinity or PK with other TKIs. Data on brain penetration (critical for metastatic disease) are absent.
  • highlights IL-12’s anti-angiogenic role in HER2+ mice, suggesting combinatorial approaches, but this compound’s synergy with immunotherapies is unexplored.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.